molecular formula C12H11NO4S2 B3533410 methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No. B3533410
M. Wt: 297.4 g/mol
InChI Key: MFASJXRSZDOPRY-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate, also known as MTDA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. MTDA is a thiazolidine-based compound that possesses unique structural features, making it an attractive molecule for research purposes.

Mechanism of Action

The exact mechanism of action of methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not fully understood. However, studies have suggested that methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to possess anti-inflammatory and anti-tumor properties. In addition, methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is its unique structural features, which make it an attractive molecule for research purposes. methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is also relatively easy to synthesize and purify. However, one limitation of methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is its limited solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research on methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. One area of interest is in the development of new anti-inflammatory and anti-tumor drugs based on the structure of methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. Another area of interest is in the use of methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate as a building block for the synthesis of new materials and polymers. Additionally, further studies are needed to fully understand the mechanism of action of methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate and its potential applications in catalysis and other fields.

Scientific Research Applications

Methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to possess anti-inflammatory and anti-tumor properties. In material science, methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been used as a building block for the synthesis of new polymers and materials. In catalysis, methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been used as a catalyst for various organic reactions.

properties

IUPAC Name

methyl 2-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-7-3-4-18-8(7)5-9-11(15)13(12(16)19-9)6-10(14)17-2/h3-5H,6H2,1-2H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFASJXRSZDOPRY-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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methyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

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